MK-0354

Vue d'ensemble

Description

MK-0354 est un composé qui agit comme un agoniste partiel du récepteur GPR109A, également connu sous le nom de récepteur de l’acide hydroxy-carboxylique 2. Ce récepteur est impliqué dans la régulation du métabolisme des lipides et de l’inflammation. This compound a été étudié pour ses effets thérapeutiques potentiels dans des affections telles que la dyslipidémie et l’athérosclérose .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du MK-0354 implique la préparation de pyrazoles fusionnés 5,5. Les étapes clés comprennent la formation du cycle pyrazole et la fonctionnalisation ultérieure pour obtenir l’activité réceptrice souhaitée. Les conditions de réaction impliquent généralement l’utilisation de solvants appropriés, de catalyseurs et de contrôle de la température pour assurer la formation du produit souhaité .

Méthodes de production industrielle

La production industrielle du this compound impliquerait probablement la mise à l’échelle des voies de synthèse utilisées en laboratoire. Cela inclurait l’optimisation des conditions de réaction pour des lots plus importants, la garantie de la constance de la qualité et du rendement et la mise en œuvre de procédés de purification pour obtenir le composé sous sa forme pure .

Analyse Des Réactions Chimiques

Receptor Binding Interactions

MK-0354 binds to the human hydroxycarboxylic acid receptor 2 (HCA2) through a tetrazole moiety, which acts as a carboxylate isostere. Critical interactions include:

-

Salt-bridge formation : The tetrazole group interacts with residue R111<sup>3.36</sup> in the orthosteric binding pocket of HCA2. Unlike niacin (which uses a carboxylic acid group), this compound’s bulkier tetrazole disrupts the optimal "up" conformation of R111<sup>3.36</sup>, weakening binding affinity .

-

Hydrogen bonding : The hydroxyl group on the pyridine ring forms a hydrogen bond with Q112<sup>3.37</sup> , stabilizing the ligand-receptor complex .

-

Hydrophobic interactions : Residues F193<sup>5.43</sup> , F255<sup>6.59</sup> , and F276<sup>7.34</sup> create a hydrophobic environment that restricts conformational changes in R251<sup>6.55</sup> , limiting downstream signaling .

Agonist Activity and Mutagenesis Studies

This compound exhibits partial agonism compared to niacin due to its structural constraints:

-

Key mutations affecting activity :

Functional Selectivity (Biased Signaling)

This compound acts as a G protein-biased agonist , selectively activating G<sub>i/o</sub> pathways without recruiting β-arrestin:

-

In HEK-293 cells expressing GPR109A, this compound reduces cAMP levels (EC<sub>50</sub> ~2.5 µM) but fails to induce β-arrestin conformational changes or receptor internalization .

-

This bias explains its anti-lipolytic efficacy without causing flushing , a side effect linked to β-arrestin-dependent prostaglandin release .

Competitive Binding Assays

In vitro studies using [<sup>3</sup>H]nicotinic acid show this compound competes for the orthosteric site of GPR109A:

-

Binding affinity (K<sub>i</sub>) : ~250 µM (compared to niacin’s K<sub>i</sub> of 50 nM) .

-

Assay conditions: 50 nM [<sup>3</sup>H]nicotinic acid, 30 µg membrane protein, 4-hour incubation .

Comparative Analysis with Structural Analogs

This compound’s tetrazole group confers distinct pharmacological properties:

Applications De Recherche Scientifique

Chemistry: It serves as a model compound for studying receptor-ligand interactions and the development of receptor agonists.

Biology: MK-0354 is used to investigate the role of GPR109A in lipid metabolism and inflammation.

Medicine: It has been explored as a potential therapeutic agent for treating dyslipidemia and atherosclerosis due to its ability to modulate lipid levels and reduce inflammation.

Industry: This compound may have applications in the development of new drugs targeting lipid metabolism and inflammatory pathways

Mécanisme D'action

MK-0354 exerce ses effets en se liant et en activant le récepteur GPR109A. Cette activation conduit à l’inhibition de l’adénylate cyclase, ce qui entraîne une diminution des niveaux d’adénosine monophosphate cyclique (AMPc). La réduction des niveaux d’AMPc inhibe ensuite la lipolyse dans les adipocytes, conduisant à une diminution des niveaux d’acides gras libres plasmatiques. De plus, this compound a montré qu’il bloquait l’effet de bouffée induit par l’acide nicotinique, ce qui en fait un candidat approprié pour des études plus approfondies dans le traitement de la dyslipidémie .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide nicotinique : Un agoniste du GPR109A bien connu utilisé pour traiter la dyslipidémie.

Acipimox : Un autre agoniste du GPR109A avec des effets hypolipidémiants similaires.

Acifran : Un agoniste synthétique du GPR109A avec des applications thérapeutiques potentielles

Unicité du MK-0354

This compound est unique parmi les agonistes du GPR109A en raison de son agonisme partiel, qui lui permet de moduler l’activité du récepteur sans provoquer d’effets secondaires importants tels que des bouffées vasomotrices. Cela en fait un candidat prometteur pour un développement ultérieur en tant qu’agent thérapeutique pour les troubles lipidiques .

Activité Biologique

MK-0354 is a novel compound recognized as a partial agonist of the GPR109A receptor, which is associated with lipid metabolism and inflammatory responses. The biological activity of this compound has been the subject of various studies, particularly concerning its effects on plasma free fatty acids (FFA) and its potential therapeutic applications in dyslipidemia.

This compound functions primarily through its interaction with the GPR109A receptor, which is activated by niacin. This receptor is crucial in mediating the effects of niacin on lipid metabolism, particularly in reducing plasma FFA levels and influencing cholesterol profiles. The compound's structure includes a tetrazole moiety, which serves as an isostere for the carboxylic acid group found in niacin. This modification impacts its binding affinity and agonistic activity compared to niacin itself .

Clinical Studies

-

Phase I Studies :

- In two Phase I studies involving healthy male subjects, this compound was administered in single doses ranging from 300 mg to 4000 mg. Results indicated significant dose-dependent reductions in plasma FFA levels within 5 hours post-administration .

- Multiple doses (up to 3600 mg over 7 days) demonstrated sustained suppression of FFA levels comparable to that achieved with a single dose of extended-release niacin (Niaspan) .

-

Phase II Study :

- A Phase II study evaluated this compound at a dosage of 2.5 g once daily for four weeks in dyslipidemic patients. Although the treatment resulted in minimal flushing—a common side effect associated with niacin—the study reported no clinically significant changes in lipid profiles, including high-density lipoprotein (HDL) and low-density lipoprotein (LDL) cholesterol levels .

Efficacy Data

The following table summarizes the key findings from clinical studies regarding this compound's effects on lipid levels:

| Study Phase | Dosage | FFA Reduction | Flushing | Lipid Changes |

|---|---|---|---|---|

| Phase I | 300 mg - 4000 mg | Significant | Minimal | Not assessed |

| Phase II | 2.5 g daily | Minimal | Minimal | HDL: +0.4%, LDL: -9.8%, Triglycerides: -5.8% |

Case Studies and Research Findings

Research findings highlight the potential therapeutic applications of this compound in managing dyslipidemia without the adverse flushing effects commonly associated with traditional niacin therapy.

- Animal Studies :

- Comparative Studies :

Propriétés

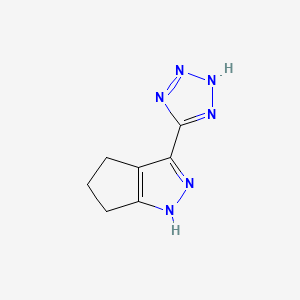

IUPAC Name |

3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6/c1-2-4-5(3-1)8-9-6(4)7-10-12-13-11-7/h1-3H2,(H,8,9)(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQYSJKGRPGMPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NN=C2C3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851776-28-8 | |

| Record name | MK-0354 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851776288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-0354 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05939 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2005 AD | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MK-0354 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U62D8JYIQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.